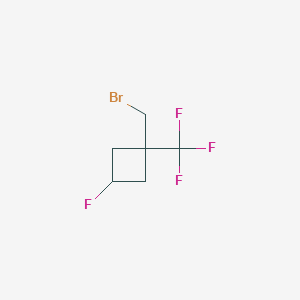
1-(Bromomethyl)-3-fluoro-1-(trifluoromethyl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-3-fluoro-1-(trifluoromethyl)cyclobutane is a chemical compound with the molecular formula C6H8BrF3. It is a member of the cyclobutane family, characterized by a four-membered ring structure. This compound is notable for its bromomethyl and trifluoromethyl substituents, which impart unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-fluoro-1-(trifluoromethyl)cyclobutane typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutane derivatives that have suitable functional groups for further modification.
Fluorination: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-3-fluoro-1-(trifluoromethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form alcohols or carboxylic acids, and reduction to form alkanes or alkenes.
Addition Reactions: The cyclobutane ring can participate in addition reactions with electrophiles or nucleophiles, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions include substituted cyclobutanes, alcohols, carboxylic acids, and alkanes.
Applications De Recherche Scientifique
1-(Bromomethyl)-3-fluoro-1-(trifluoromethyl)cyclobutane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-3-fluoro-1-(trifluoromethyl)cyclobutane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane
- 1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane
Uniqueness
1-(Bromomethyl)-3-fluoro-1-(trifluoromethyl)cyclobutane is unique due to the presence of both bromomethyl and trifluoromethyl groups on the cyclobutane ring. This combination imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H7BrF4 |
|---|---|
Poids moléculaire |
235.02 g/mol |
Nom IUPAC |
1-(bromomethyl)-3-fluoro-1-(trifluoromethyl)cyclobutane |
InChI |
InChI=1S/C6H7BrF4/c7-3-5(6(9,10)11)1-4(8)2-5/h4H,1-3H2 |
Clé InChI |
GMSQIXOVZKMBNY-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(CBr)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


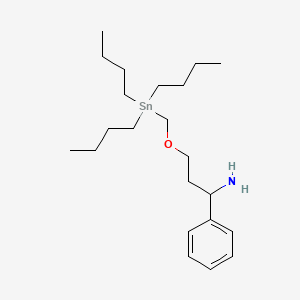
![methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride](/img/structure/B13517822.png)


![3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride](/img/structure/B13517845.png)
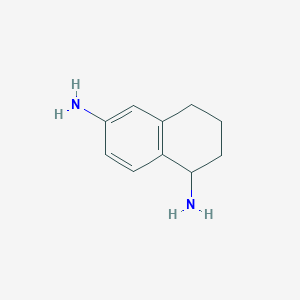

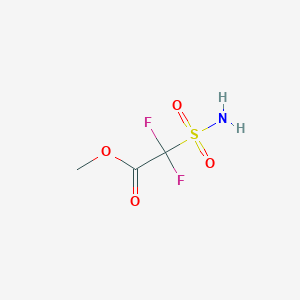
![tert-butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate](/img/structure/B13517867.png)
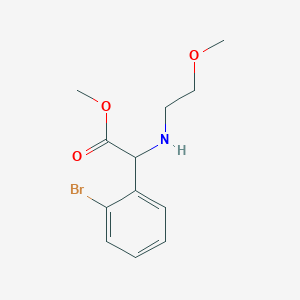
![2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]aceticacid](/img/structure/B13517878.png)

![2-Tert-butyl1-methyl4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13517884.png)

